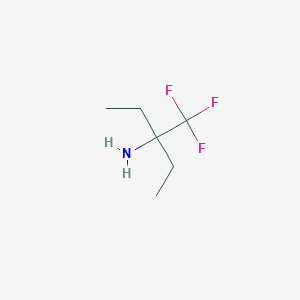

3-(Trifluoromethyl)pentan-3-amine

Description

Significance of Trifluoromethyl Moieties in Contemporary Organic Synthesis

The trifluoromethyl (-CF3) group has become a privileged structural motif in modern organic and medicinal chemistry. Current time information in Bangalore, IN.nih.gov Its incorporation into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov The high electronegativity of the fluorine atoms in the -CF3 group, intermediate between that of fluorine and chlorine, makes it a strong electron-withdrawing group. beilstein-journals.org This electronic effect can significantly influence the reactivity and acidity of neighboring functional groups. beilstein-journals.org

One of the most valued attributes of the trifluoromethyl group is its impact on metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation, a common pathway for drug deactivation in the body. beilstein-journals.org By replacing a metabolically vulnerable methyl group with a trifluoromethyl group, chemists can enhance the half-life and bioavailability of a drug candidate. nih.govbeilstein-journals.org

Furthermore, the trifluoromethyl group can modulate the lipophilicity of a molecule, a critical factor for its ability to cross cell membranes and interact with biological targets. Current time information in Bangalore, IN. The introduction of a -CF3 group generally increases lipophilicity, which can lead to improved absorption and distribution of a compound within an organism. Current time information in Bangalore, IN. This strategic modification is a key tool for fine-tuning the pharmacokinetic profile of drug candidates. Current time information in Bangalore, IN.nih.gov The -CF3 group is often employed as a bioisostere for methyl or chloro groups, allowing for the optimization of steric and electronic properties to improve binding affinity to target receptors. beilstein-journals.org

Table 1: Comparative Properties of Methyl vs. Trifluoromethyl Groups

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) |

| Electronegativity | Lower | Significantly Higher |

| Size (Van der Waals Radius) | Larger | Similar to a chloro group |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation |

| Lipophilicity Contribution | Moderate | High |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing |

Role of Tertiary Amines in Synthetic Methodologies and Chemical Transformations

Tertiary amines, characterized by a nitrogen atom bonded to three organic substituents, are a cornerstone of synthetic organic chemistry. organic-chemistry.org The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, making them versatile reagents and catalysts. organic-chemistry.orgenamine.net Unlike primary and secondary amines, tertiary amines lack a hydrogen atom on the nitrogen, which prevents them from acting as hydrogen bond donors and participating in reactions that involve N-H bond cleavage. organic-chemistry.org

In synthetic methodologies, tertiary amines are frequently employed as non-nucleophilic bases to neutralize acids generated during a reaction, thereby driving the equilibrium towards the desired products. beilstein-journals.org Their steric bulk around the nitrogen atom can be tuned to create hindered bases that are less likely to act as nucleophiles. enamine.net

As nucleophiles, tertiary amines can participate in a variety of transformations, including alkylation and acylation reactions. enamine.net Their ability to attack electrophilic centers is fundamental to the synthesis of a wide range of more complex nitrogen-containing compounds. organic-chemistry.org Furthermore, certain tertiary amines are utilized as catalysts in numerous organic reactions, where they can facilitate transformations by forming reactive intermediates. enamine.netsigmaaldrich.com Their applications extend to the production of polymers, dyes, and pharmaceuticals. sigmaaldrich.com

Table 2: Roles of Tertiary Amines in Organic Reactions

| Role | Reaction Type | Example |

| Base | Elimination Reactions | Deprotonation to form alkenes. |

| Base | Acylation Reactions | Neutralizing HCl formed from acyl chlorides. sigmaaldrich.com |

| Nucleophile | Alkylation Reactions | Formation of quaternary ammonium (B1175870) salts. enamine.net |

| Catalyst | Baylis-Hillman Reaction | Catalyzing the reaction between aldehydes and activated alkenes. |

| Catalyst | Polymerization | Acting as initiators or chain transfer agents. beilstein-journals.org |

Specific Context of 3-(Trifluoromethyl)pentan-3-amine within Fluorine Chemistry and Amine Synthesis

The compound this compound is a unique molecule that combines the features of a trifluoromethyl group and a tertiary amine. Specifically, it is an α-trifluoromethylated tertiary amine, where the trifluoromethyl group is located on the same carbon atom as the amino group. This structural arrangement is of particular interest in medicinal chemistry as it can serve as a hydrolysis-resistant bioisostere of an amide bond, retaining a similar tetrahedral geometry. rsc.org

The synthesis of α-trifluoromethylated amines, especially tertiary ones, presents a synthetic challenge. A plausible and common strategy for the synthesis of such compounds involves the nucleophilic trifluoromethylation of a ketimine. For this compound, this would likely begin with the reaction of 3-pentanone (B124093) with a suitable amine to form the corresponding ketimine. This intermediate would then be subjected to trifluoromethylation.

A widely used reagent for this purpose is the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3). sigmaaldrich.comwikipedia.org The reaction is typically initiated by a fluoride (B91410) source or a suitable activator, which generates a trifluoromethyl anion equivalent that attacks the electrophilic carbon of the imine double bond. semanticscholar.org

The presence of the trifluoromethyl group adjacent to the nitrogen atom in this compound is expected to significantly lower the basicity of the amine compared to its non-fluorinated analog, 3-aminopentane. nih.gov This is due to the strong electron-withdrawing inductive effect of the -CF3 group. The hydrochloride salt of this compound is often used in synthesis to improve its solubility and handling.

Properties

IUPAC Name |

3-(trifluoromethyl)pentan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N/c1-3-5(10,4-2)6(7,8)9/h3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHVCMRZYLAHBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Trifluoromethyl Pentan 3 Amine

Influence of the Trifluoromethyl Group on Amine Reactivity and Nucleophilicity

The presence of a trifluoromethyl (CF3) group on the α-carbon of an amine, as in 3-(trifluoromethyl)pentan-3-amine, significantly influences its chemical properties. The strong electron-withdrawing nature of the CF3 group decreases the basicity of the amine. nih.gov This reduced basicity can affect the amine's reactivity in various chemical transformations.

The CF3 group's impact extends to the amine's nucleophilicity, a crucial factor in many reactions. While alkyl groups generally enhance basicity through inductive effects, the CF3 group diminishes it. wikipedia.org This modulation of basicity and the unique geometry conferred by the trifluoromethyl group make α-CF3 amines attractive scaffolds in medicinal chemistry. nih.gov They can act as bioisosteres for amide groups, offering increased resistance to proteolytic cleavage. nih.govnih.gov

The hydrogen-bonding nature of an α-CF3 amine is more akin to that of an amide. nih.gov Furthermore, the F3C-C-N bond angle is approximately 120°, similar to the orientation of a carbonyl group in an amide. nih.gov This structural mimicry, combined with the stability of the C-F bonds, contributes to the unique reactivity and potential applications of trifluoromethylated amines. mdpi.com

Derivatization Reactions of the Amine Functionality

The amine group of this compound can undergo various derivatization reactions, allowing for the synthesis of a wide range of functionalized molecules. These reactions are fundamental in expanding the utility of this compound as a building block in organic synthesis.

Acylation Reactions

Acylation is a common derivatization method for primary and secondary amines, involving the replacement of a hydrogen atom on the nitrogen with an acyl group. iu.edu This reaction is typically carried out using acyl chlorides or acid anhydrides to form amides, a transformation known as the Schotten-Baumann reaction. wikipedia.org For instance, trifluoroacetic anhydride (B1165640) (TFAA) is a common acylating agent that introduces a trifluoroacyl group. iu.edu The resulting N-trifluoromethyl amides are important functional groups in many pharmaceutical compounds. nih.govescholarship.org The synthesis of N-trifluoromethyl amides can be achieved directly from carboxylic acid halides and esters under mild conditions. nih.govescholarship.org Trifluoromethanesulfonic acid (TfOH) has also been shown to be an effective catalyst for C- and O-acylation reactions. mdpi.com

Table 1: Examples of Acylation Reactions of Amines

| Amine Type | Acylating Agent | Product | Reference |

|---|---|---|---|

| Primary Amine | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl derivative | iu.edu |

| Primary/Secondary Amine | Acyl chlorides/acid anhydrides | Amide | wikipedia.org |

Alkylation Reactions

Amines can be alkylated by alkyl halides, a reaction where an alkyl group is introduced to the nitrogen atom. wikipedia.org The nucleophilic character of the amine is central to this transformation. acs.org The synthesis of β-amino ketones can be achieved through Mannich-type reactions, which involve the aminomethylation of ketones. orgsyn.org However, controlling the regioselectivity of this reaction with unsymmetrical ketones can be challenging. orgsyn.org More recent methods have focused on the development of catalytic enantioselective approaches for the synthesis of chiral trifluoromethylated amines. nih.gov

Formation of Complex Molecular Scaffolds Incorporating the Trifluoromethylated Amine Unit

The unique properties of the trifluoromethylated amine moiety make it a valuable component in the construction of complex molecular architectures. These scaffolds are often sought after in drug discovery and materials science. For example, trifluoromethylated amino alcohols have been synthesized and used as chiral ligands and auxiliaries in stereoselective reactions. nih.gov The introduction of a CF3 group has been shown to improve the ability of these molecules to induce asymmetry. nih.gov

Furthermore, trifluoromethylated building blocks are used in the synthesis of medicinally relevant β-trifluoromethyl β-amino ketones through photoredox three-component reactions. nih.gov The development of methods for the synthesis of complex tetracyclic fused scaffolds has been achieved through (3 + 2) cycloaddition reactions of azomethine ylides, demonstrating the versatility of amine derivatives in constructing intricate molecular frameworks. nih.gov The synthesis of trifluoromethyl-hydroxyethylamine (Tf-HEA) derivatives through epoxide ring-opening with amino-containing compounds provides access to new scaffolds with potential biological activity. researchgate.net

Transformations to Other Functional Groups

Beyond derivatization of the amine itself, the trifluoromethylated amine structure can be a precursor for the synthesis of other important functional groups.

Conversion to Trifluoromethylated Carboxylic Acids

While direct conversion of the amine in this compound to a carboxylic acid is not a commonly reported transformation, related methodologies for introducing trifluoromethyl groups into molecules that can then be converted to carboxylic acids are well-established. For instance, the O-trifluoromethylation of carboxylic acids to form trifluoromethyl carboxylic esters has been reported. nih.gov Additionally, methods for the decarboxylative trifluoromethylation of aliphatic carboxylic acids have been developed using a combination of photoredox and copper catalysis. acs.org These approaches highlight the broader synthetic strategies available for creating trifluoromethyl-containing carboxylic acid derivatives, which are valuable in various fields.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Trifluoroacetic anhydride |

| Trifluoromethanesulfonic acid |

| N-trifluoromethyl amides |

| β-trifluoromethyl β-amino ketones |

| Trifluoromethylated amino alcohols |

| Trifluoromethyl-hydroxyethylamine |

Synthesis of Heterocyclic Compounds Utilizing this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no readily available, documented methods for the synthesis of heterocyclic compounds directly employing this compound as a primary reactant. Extensive searches were conducted to identify any published research or patents detailing the cyclization or condensation reactions of this specific amine to form heterocyclic ring systems.

The performed searches encompassed a wide range of keywords and strategies, including the specific chemical name, its potential Chemical Abstracts Service (CAS) number, and general terms for heterocyclic synthesis such as "cyclization," "pyridine synthesis," "pyrimidine synthesis," and "thiazole synthesis." Despite these efforts, no specific examples or established protocols detailing the transformation of this compound into any heterocyclic structure could be retrieved from the public domain of scientific literature.

This lack of information suggests that the use of this compound as a building block in the synthesis of heterocyclic compounds is not a well-established or reported area of chemical research. Therefore, no detailed research findings or data tables on this specific topic can be provided at this time.

Mechanistic Investigations in the Synthesis and Reactivity of 3 Trifluoromethyl Pentan 3 Amine

Elucidation of Reaction Mechanisms in Trifluoromethyl Amine Formation

The formation of N-CF3 bonds is a complex process, and traditional amidation methods are often not viable due to the instability of the required N-trifluoromethyl amine precursors. researchgate.netnih.gov Consequently, alternative strategies have been developed that circumvent these unstable intermediates. nih.gov The introduction of a trifluoromethyl group adjacent to a nitrogen atom, as in 3-(trifluoromethyl)pentan-3-amine, can be achieved through various pathways, including the reaction of trifluoromethyl-substituted imines with carbon-based nucleophiles. nih.gov The stereochemical outcome of these reactions often depends on the specific E/Z geometry of the imine precursor. nih.gov

Two predominant mechanistic frameworks have been explored for the synthesis of α-trifluoromethyl amines: pathways involving radical intermediates and those utilizing polar inversion (umpolung) strategies.

Radical-based approaches have emerged as a powerful tool for constructing C-CF3 and N-CF3 bonds. The generation of a trifluoromethyl radical (•CF3) or a trifluoromethylamidyl radical is a key step in these pathways. Photoredox catalysis is a common method to initiate these reactions, often using an organic photocatalyst that, upon irradiation, can facilitate a single electron transfer to generate the necessary radical species. nih.gov

For instance, a trifluoromethylamidyl radical can be generated from N-(N-CF3 imidoyloxy) pyridinium (B92312) salts. researchgate.net This radical can then participate in trifluoromethylamination reactions with a variety of substrates. researchgate.net Another approach involves the generation of a carbon-centered radical via a 1,2-hydrogen atom transfer (1,2-HAT) from an N-centered radical, which can then add across an alkene. nih.gov

Density functional theory (DFT) calculations have provided insight into these radical processes, suggesting that while the initial charge and spin density of key radical intermediates may not seem favorable for reaction at the nitrogen site, the radical can be dynamically activated as it approaches the other reactant, leading to selective C-N bond formation. researchgate.net

Table 1: Examples of Radical Precursors in Trifluoromethylation Reactions

| Radical Precursor | Generation Method | Resulting Radical Species | Application |

|---|---|---|---|

| N-(N-CF3 imidoyloxy) pyridinium salts | Photoredox Catalysis | Trifluoromethylamidyl radical | Trifluoromethylamination of (hetero)arenes, alkenes, alkynes |

Umpolung, or polarity inversion, is a synthetic strategy that reverses the normal polarity of a functional group. wikipedia.orgyoutube.com In the context of amine synthesis, the nitrogen atom typically acts as a nucleophile. wikipedia.org However, an umpolung strategy can render it electrophilic, or, more relevant to the synthesis of α-trifluoromethyl amines, can reverse the polarity of a precursor functional group to facilitate a reaction that is otherwise disfavored. wikipedia.orgresearchgate.net

A notable umpolung strategy for the synthesis of N-trifluoromethyl amines involves the reaction of a secondary amine with a trifluoromethylthiolate source, such as (Me4N)SCF3, in the presence of a fluoride (B91410) source like AgF. nih.govnih.gov This method proceeds through a formal umpolung reaction where the two nucleophilic species (the amine and the SCF3⁻ anion) react to form a highly electrophilic thiocarbamoyl fluoride intermediate in situ. nih.gov This intermediate is then rapidly converted to the final N-CF3 product. nih.govnih.gov This approach is valued for its operational simplicity, speed, and high selectivity under mild, room-temperature conditions. nih.gov

The concept has also been applied to the umpolung allylation of imines, where a pronucleophile is used in conjunction with a catalyst to generate a nucleophilic species that can attack an electrophile, leading to the formation of α-tertiary α-trifluoromethyl amines. nih.govresearchgate.net

Analysis of Intermediate Species

The identification and analysis of transient intermediates are fundamental to confirming proposed reaction mechanisms. In the synthesis of trifluoromethyl amines, several key intermediates have been identified or proposed based on experimental and computational evidence.

Thiocarbamoyl Fluorides : In the umpolung synthesis of N-trifluoromethyl amines from secondary amines and (Me4N)SCF3, the formation of a thiocarbamoyl fluoride intermediate has been confirmed by 19F-NMR analysis. nih.gov This species is generated quantitatively within minutes at room temperature before being converted to the final product. nih.govnih.gov The direct reaction between an amine, CS2, and AgF is also believed to proceed through a similar thiocarbonyl fluoride intermediate. chinesechemsoc.orgrsc.org

Radical Intermediates : In photoredox-catalyzed reactions, the existence of radical species is supported by mechanistic probes such as radical trapping experiments. nih.gov Computational studies have further characterized these species, for example, the trifluoromethylamidyl radical, which exists in resonance with a trifluoromethylimidoyloxy radical. researchgate.net

Metallo-Carbene and Ylide Intermediates : In transition-metal-catalyzed reactions, such as N-H bond insertion, the formation of a metal-bound carbene species is a key step. acs.orgnih.gov The amine then attacks this metallo-carbene to form a metal-bound ylide intermediate. The stereochemical outcome of the reaction is determined either during this ylide formation or during the subsequent protonation step. acs.orgnih.gov

Difluorocarbene Intermediates : In some metal-catalyzed reactions involving CF3 sources, the formation of a difluorocarbene (CF2) intermediate has been proposed. This can occur through fluoride elimination from a metal-CF3 complex, potentially leading to chain elongation and the incorporation of C2F5 groups as byproducts. researchgate.net

Table 2: Key Intermediates in Trifluoromethyl Amine Synthesis

| Intermediate Type | Precursors/Reaction Type | Method of Analysis/Evidence |

|---|---|---|

| Thiocarbamoyl Fluoride | Secondary amine + (Me4N)SCF3 / AgF | 19F-NMR Spectroscopy nih.gov |

| Trifluoromethylamidyl Radical | N-(N-CF3 imidoyloxy) pyridinium salts / Photoredox | DFT Calculations researchgate.net |

| N-centered / C-centered Radicals | N-Trifluoroethylhydroxylamine / Photoredox | Radical Trapping, CV, Isotope Labeling nih.gov |

| Metallo-Carbene / Ylide | Diazo compounds / Transition Metal Catalysis | Mechanistic Analogy, Computational Analysis acs.orgnih.gov |

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for the synthesis of this compound are not extensively documented in the literature, general principles from related reactions provide valuable insight. Kinetic studies are essential for optimizing reaction conditions, understanding rate-limiting steps, and elucidating mechanisms.

Methodologies such as initial rate analysis can be employed to determine the order of a reaction with respect to each reactant. nih.gov In the synthesis of trifluoromethyl amines, several factors are expected to influence the reaction rate:

Reactant Concentration : The rate is typically dependent on the concentration of the amine, the trifluoromethylating agent, and the catalyst.

Temperature : Reactions are often sensitive to temperature. For example, the umpolung strategy using (Me4N)SCF3 proceeds rapidly at room temperature, while other methods may require heating. nih.gov

Catalyst Loading and Nature : In catalyzed reactions, the type and concentration of the catalyst are critical. For example, different ligands on a metal catalyst can dramatically alter reaction pathways and rates. researchgate.net

Solvent : The choice of solvent can affect reactant solubility and the stability of intermediates, thereby influencing the reaction rate.

Regioselectivity and Chemoselectivity Studies

Achieving high selectivity is a major focus in the synthesis of complex molecules like this compound, which features a quaternary α-carbon.

Regioselectivity refers to the preference for bond formation at one position over another. In the synthesis of α-tertiary trifluoromethyl amines via allylation, for example, high α:γ selectivity is often desired and achieved. nih.gov This means the nucleophile adds preferentially to the carbon bearing the trifluoromethyl group (α-position) rather than the γ-position of the allylic system. nih.gov This selectivity can be influenced by the inductive effect of the CF3 group, the nature of protecting groups, and the catalyst structure. nih.gov In some cases, the regioselectivity of a reaction can be reversed based on the substitution pattern of the reactants. acs.org

Chemoselectivity is the preferential reaction of a reagent with one functional group over others. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of nearby functional groups, which can be exploited to achieve chemoselectivity. researchgate.net For instance, in reactions of fluorinated enones with thiocarbonyl S-methanides, the reaction chemoselectively occurs at the C=C double bond when the CF3 group is on the alkene, but at the C=O bond when the CF3 group is adjacent to the carbonyl. researchgate.net Umpolung strategies for N-trifluoromethylation have demonstrated excellent functional group tolerance, selectively reacting with secondary amine moieties while leaving carbonyls, alkenes, and other sensitive groups untouched. nih.govnih.gov

Table 3: Selectivity in the Synthesis of α-Tertiary Trifluoromethyl Amines

| Reaction Type | Key Factors | Observed Selectivity |

|---|---|---|

| Boron-catalyzed allylation of N-silyl ketimines | L-threonine-derived boryl catalyst, Z-allyl boronate | High α:γ regioselectivity (>98:2) and Z:E selectivity (>98:2) nih.gov |

| Umpolung N-trifluoromethylation | (Me4N)SCF3 / AgF | High chemoselectivity for secondary amines over other functional groups nih.gov |

| [3+2] Cycloaddition of thiocarbonyl S-methanides | Position of CF3 group on enone substrate | Chemoselective for C=C or C=O bond addition researchgate.net |

Applications of 3 Trifluoromethyl Pentan 3 Amine As a Building Block in Advanced Organic Synthesis

Utility in the Construction of Complex Molecular Architectures

The synthesis of complex, three-dimensional molecules is a central goal of organic chemistry, driven by the need for novel therapeutics and functional materials. Building blocks that offer precise control over stereochemistry and introduce unique physicochemical properties are in high demand. The α-trifluoromethylamine motif is particularly useful in this context.

Research has demonstrated that α-CF3-substituted amines can be key components in the synthesis of intricate molecular frameworks, such as saturated bicyclic amines. researchgate.net For instance, synthetic routes involving the addition of the Ruppert-Prakash reagent (TMS-CF3) to imine precursors can lead to the formation of fluorine-containing azabicycloalkanes. researchgate.netnih.gov These rigid scaffolds are of significant interest in drug discovery. Similarly, α-trifluoromethylstyrenes serve as versatile intermediates for building complex cycloalkanes and cycloalkenes containing trifluoromethyl groups through transition metal-catalyzed cycloaddition reactions. rsc.org

Given its structure, 3-(Trifluoromethyl)pentan-3-amine can be envisioned as a valuable nucleophile or a precursor to related reactive intermediates. Its tertiary nature and the presence of the bulky ethyl groups alongside the CF3 group can direct the stereochemical outcome of reactions, enabling the construction of sterically congested and complex chiral centers.

Table 1: Representative Reactions for Complex Molecule Synthesis Using CF3-Building Blocks

| Reaction Type | CF3-Containing Substrate | Key Reagents | Product Class | Reference |

|---|---|---|---|---|

| Intramolecular Heterocylization | α-CF3-Substituted Imine | AlMe3 | Azabicyclo[n.2.1]alkane derivatives | researchgate.net |

| Cycloaddition | α-Trifluoromethylstyrene | Transition Metal Catalyst | Cycloalkanes/Cycloalkenes with CF3 groups | rsc.org |

| Nucleophilic Trifluoromethylation | N-protected α-amino aldehydes | TMS-CF3, TBAF | β-amino-α-trifluoromethyl alcohols | nih.gov |

Integration into Fluoro-Organic Scaffolds

Fluoro-organic scaffolds are frameworks that strategically incorporate fluorine atoms to imbue molecules with desired properties. The CF3 group is a "privileged" motif in this regard, known for enhancing metabolic stability and membrane permeability. mdpi.com The integration of building blocks like this compound allows for the creation of novel scaffolds with tailored characteristics.

The development of fluorinated heterocyclic compounds is a major focus in medicinal chemistry, with an increasing number of FDA-approved drugs featuring these structures. researchgate.net The physicochemical properties, such as basicity (pKa) and lipophilicity (logP), of heterocyclic amines can be systematically tuned by introducing fluoroalkyl groups. researchgate.net For example, α-CF3 substitution significantly lowers the basicity of an amine compared to its non-fluorinated or N-methyl counterparts, a feature that can be critical for optimizing drug-receptor interactions and pharmacokinetic profiles. researchgate.netwikipedia.org

Role in the Design of Chiral Auxiliaries and Catalysts

The enantioselective synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry where the stereochemistry of a drug can determine its efficacy and safety. Chiral α-trifluoromethylamines are valuable targets and tools in this field. nih.govacs.org

Methodologies for the catalytic enantioselective synthesis of α-CF3 amines have been developed, often involving the reduction of trifluoromethyl-substituted imines or the addition of nucleophiles. nih.govorganic-chemistry.org The resulting chiral amines can then serve as precursors or building blocks for more complex chiral targets. For example, chiral α-trifluoromethylamines have been synthesized with high enantioselectivity using catalysts derived from Cinchona alkaloids. nih.gov

While this compound itself is achiral, it can be used to synthesize derivatives that are chiral. Furthermore, its sterically demanding nature could make it a useful component in the design of new chiral ligands or organocatalysts. By incorporating this unit into a larger chiral framework, the bulky ethyl and trifluoromethyl groups could create a well-defined chiral pocket, influencing the stereochemical outcome of a catalyzed reaction.

Contribution to Peptidomimetic Design and Synthesis

Peptides are crucial signaling molecules, but their therapeutic use is often hampered by poor metabolic stability due to proteolytic degradation. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability. The α-trifluoromethylamine moiety is a highly effective amide bond bioisostere. duke.edunih.gov

Incorporating α-trifluoromethyl substituted amino acids into a peptide backbone renders the adjacent peptide bond resistant to cleavage by proteases. iris-biotech.denih.gov This is because the electron-withdrawing CF3 group and the altered steric profile disrupt the recognition and catalytic action of these enzymes. duke.edu This strategy has been successfully used to design proteolytically stable peptides with increased lipophilicity and controlled secondary structures. acs.orgiris-biotech.de The incorporation of trifluoromethylated amino acids can favor specific conformations, such as β-turns, which can be advantageous in designing cyclic peptides or other constrained structures. iris-biotech.de

The structural unit of this compound is analogous to an α,α-disubstituted α-amino acid (specifically, α-trifluoromethyl-α-ethyl-aminobutanoic acid, if one of the ethyl groups were a carboxylic acid). Its incorporation into a peptide-like chain would introduce a non-hydrolyzable linkage and a stereocenter with significant steric bulk, effectively locking the local conformation and protecting the molecule from degradation.

Table 2: Impact of α-CF3 Group on Peptide Properties

| Property | Effect of α-CF3 Incorporation | Underlying Reason | Reference |

|---|---|---|---|

| Proteolytic Stability | Increased | Steric and electronic disruption of protease recognition/catalysis | duke.edunih.gov |

| Lipophilicity | Increased | Hydrophobic nature of the CF3 group | iris-biotech.de |

| Conformation | Induces secondary structures (e.g., β-turns) | Favorable cis-amide bond conformation and steric requirements | iris-biotech.de |

| Basicity of α-Amino Group | Decreased | Strong electron-withdrawing effect of the CF3 group | iris-biotech.de |

Use in Fragment-Based Approaches to Molecular Design

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown or merged into more potent, drug-like molecules. The physicochemical properties of the fragments are critical for success.

The trifluoromethyl group is an important substituent in fragment libraries due to its unique combination of properties. It is lipophilic, strongly electron-withdrawing, and can participate in specific interactions (such as orthogonal multipolar interactions) within a protein binding pocket. In one documented case of inhibitor development, the replacement of a single fluorine atom from a CF3 group with hydrogen led to a complete loss of antiviral activity, highlighting the critical role of the intact group. acs.org The steric bulk of the CF3 group was also found to be crucial for orienting an adjacent aromatic ring correctly for optimal binding. acs.org

This compound, as a fragment, offers a compact, three-dimensional structure with a central quaternary carbon bearing a CF3 group. This presents a unique vector for fragment growth and a rigid core that can be used to probe deep into a protein's binding site, making it a potentially valuable addition to any fragment library for FBDD campaigns.

Computational and Theoretical Studies on 3 Trifluoromethyl Pentan 3 Amine and Analogous Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. rsc.orgnih.gov This involves identifying transition states, intermediates, and the associated energy barriers, which govern the reaction kinetics. rsc.org For a molecule like 3-(trifluoromethyl)pentan-3-amine, these calculations can predict the pathways of various reactions, such as N-alkylation, acylation, or oxidation.

The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the reaction mechanisms. For instance, in reactions involving the nucleophilic character of the amine, the CF3 group will decrease the electron density on the nitrogen atom, potentially increasing the activation energy for reactions with electrophiles. DFT calculations can quantify this effect by comparing the energy profiles of reactions involving this compound with its non-fluorinated analog, pentan-3-amine.

A hypothetical reaction mechanism that could be studied is the reaction with an electrophile, such as a methyl halide. Computational models would predict the geometry of the transition state and the activation energy for the formation of the quaternary ammonium (B1175870) salt. These calculations often employ basis sets like 6-31G(d,p) or larger for geometry optimizations and more extensive basis sets for single-point energy calculations to achieve higher accuracy. nih.gov The use of solvent models, such as the Polarizable Continuum Model (PCM), is also crucial to simulate reactions in solution. github.io

Table 1: Hypothetical DFT Calculated Energy Profile for N-Methylation of an Amine

| Species | Method/Basis Set | Solvent Model | Relative Energy (kcal/mol) |

| Reactants (Amine + CH3I) | B3LYP/6-311+G(d,p) | PCM (Acetonitrile) | 0.0 |

| Transition State | B3LYP/6-311+G(d,p) | PCM (Acetonitrile) | +25.3 |

| Products (Quaternary Salt) | B3LYP/6-311+G(d,p) | PCM (Acetonitrile) | -15.8 |

Note: The data in this table is illustrative and based on typical values for such reactions, not on a specific calculation for this compound.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of this compound is crucial for its reactivity and interactions with other molecules. Conformational analysis through computational methods can identify the most stable arrangements of the atoms in the molecule. The bulky and highly electronegative trifluoromethyl group, along with the two ethyl groups, creates significant steric hindrance around the nitrogen atom.

Computational studies on analogous α-trifluoromethyl-α,α-disubstituted α-amino acids have shown that the trifluoromethyl group has a profound impact on the preferred conformation. nii.ac.jp These studies, using techniques like Nuclear Overhauser Effect (NOESY) NMR spectroscopy and X-ray crystallography, have been complemented by computational modeling to understand the torsional angles and steric interactions. nii.ac.jp For this compound, it is expected that the staggered conformations that minimize the interactions between the bulky ethyl and trifluoromethyl groups will be energetically favored.

Stereochemical prediction is also a key aspect, especially if the molecule is to be used in a chiral environment or as a chiral ligand. While this compound itself is achiral, the principles of stereochemical prediction are vital for designing related chiral molecules. Computational methods can predict the relative energies of different stereoisomers and the transition states for their interconversion.

Table 2: Calculated Rotational Barriers for a C-C Bond in a Trifluoromethyl-Containing Amine Analog

| Rotational Dihedral Angle | Method | Calculated Energy Barrier (kcal/mol) |

| C-C-N-C | MP2/aug-cc-pVTZ | 4.2 |

| H-C-C-F | B3LYP/6-31G(d) | 3.1 |

Note: This data is representative and derived from studies on similar small fluorinated molecules.

Prediction of Spectroscopic Properties to Aid Structural Characterization

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound. bohrium.comresearchgate.net For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable for its characterization.

NMR Spectroscopy: The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov The accuracy of these predictions has significantly improved, making them a reliable tool for structural elucidation. github.ionih.gov For this compound, calculations would predict a characteristic downfield shift for the fluorine and carbon atoms of the CF3 group due to the high electronegativity of fluorine. The chemical shifts of the ethyl groups would also be influenced by the presence of the trifluoromethyl group.

Infrared Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. Computational frequency calculations can predict these frequencies and their intensities, helping to assign the peaks in an experimental spectrum. For this compound, strong absorption bands are expected for the C-F stretching modes, typically in the region of 1100-1300 cm⁻¹. acs.org

Table 3: Predicted Spectroscopic Data for a Trifluoromethyl Amine Analog

| Nucleus/Vibration | Calculation Method | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹⁹F | GIAO-B3LYP/6-311+G(2d,p) | -75.2 |

| ¹³C (CF₃) | GIAO-B3LYP/6-311+G(2d,p) | 124.5 (quartet) |

| C-F Stretch | B3LYP/6-31G(d) | 1150, 1210, 1280 |

Note: The data is illustrative and based on calculations for analogous trifluoromethyl-containing compounds.

Modeling of Electronic and Steric Effects of the Trifluoromethyl Group on Amine Reactivity

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound impact on the electronic properties of the amine nitrogen in this compound. The electron density on the nitrogen is significantly reduced, which in turn lowers its basicity compared to its non-fluorinated counterpart, pentan-3-amine. nih.gov This reduced basicity can be quantified computationally by calculating the proton affinity or the pKa value of the conjugate acid.

The steric bulk of the trifluoromethyl group is also a critical factor influencing reactivity. While often considered to be of a similar size to an isopropyl group, the trifluoromethyl group's steric effect can be more pronounced in certain reactions due to the C-F bond lengths and the van der Waals radii of the fluorine atoms. Computational modeling can provide quantitative measures of this steric hindrance, for example, by calculating steric energy or by mapping the molecular surface.

These electronic and steric effects are crucial in various applications. For instance, in medicinal chemistry, the introduction of a trifluoromethyl group can improve metabolic stability by blocking sites of oxidation and can modulate the binding affinity of a drug molecule to its target by altering its electronic and steric profile. researchgate.net

Table 4: Calculated Electronic Properties of an Amine and its Trifluoromethylated Analog

| Property | Molecule | Calculation Method | Calculated Value |

| Proton Affinity (kcal/mol) | Ethylamine (B1201723) | G3MP2 | 218.5 |

| Proton Affinity (kcal/mol) | Trifluoroethylamine | G3MP2 | 205.2 |

| Dipole Moment (Debye) | Pentan-3-amine | B3LYP/6-31G(d) | 1.15 |

| Dipole Moment (Debye) | This compound (estimated) | B3LYP/6-31G(d) | 2.80 |

Note: The data for ethylamine and trifluoroethylamine is from established computational studies. The data for pentan-3-amine and its trifluoromethylated analog is estimated based on known trends.

Future Directions in the Research of 3 Trifluoromethyl Pentan 3 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of sterically hindered α-trifluoromethylated amines like 3-(Trifluoromethyl)pentan-3-amine presents considerable challenges. Current methods often rely on harsh reagents or multi-step sequences. Future research will prioritize the development of more efficient, sustainable, and economically viable synthetic strategies.

A primary goal is to move beyond classical approaches, such as the addition of organometallic reagents to trifluoromethyl imines, which can be limited by substrate scope and functional group tolerance. sci-hub.ru A promising future direction involves catalyst-free methodologies. For instance, reactions like the two-component synthesis of α-trifluoromethylated tertiary alcohols from 3-(trifluoroacetyl)coumarin (B2731086) and pyrrole (B145914) under mild, catalyst-free conditions provide a blueprint for greener syntheses. nih.gov Adapting such principles to construct tertiary amines is a key area for exploration.

Another avenue lies in the development of novel trifluoromethylating reagents or innovative uses of existing ones, such as the Ruppert-Prakash reagent. sci-hub.ru The focus will be on direct, one-pot procedures that minimize waste and purification steps. Furthermore, flow chemistry and mechanochemistry are emerging techniques that could offer significant advantages in terms of safety, scalability, and reaction efficiency for the synthesis of fluorinated compounds. Investigating these technologies for the production of this compound and its derivatives could lead to significant process improvements.

| Synthetic Strategy | Current Limitations | Future Research Focus |

| Organometallic addition to imines | Stoichiometric reagents, limited functional group tolerance | Catalytic variants, improved substrate scope |

| Use of classical trifluoromethylating reagents | Harsh reaction conditions, multi-step processes | Development of milder reagents, one-pot procedures |

| Rearrangement of β-amino-α-trifluoromethyl alcohols | Requires pre-functionalized precursors | Broadening the scope of the rearrangement |

| Catalyst-free methods | Limited to specific substrate classes | Adaptation for tertiary amine synthesis |

Exploration of Undiscovered Reactivity Patterns

The unique electronic environment created by the electron-withdrawing trifluoromethyl group adjacent to a nitrogen atom suggests that this compound may exhibit reactivity patterns that are not yet fully understood. The strong C-F bonds are generally considered stable, but future research may focus on their selective activation. rsc.org

One area of interest is the potential for the trifluoromethyl group to act as a leaving group or to participate in novel rearrangement reactions under specific catalytic conditions. The development of transition-metal or photoredox-catalyzed methods for defluorinative functionalization could open up entirely new synthetic pathways starting from this compound. rsc.org

Furthermore, the steric bulk of the two ethyl groups combined with the electronic nature of the trifluoromethyl group could lead to unusual reactivity at the nitrogen atom. Researchers will likely investigate its properties as a ligand in organometallic chemistry or as a sterically hindered base in organic reactions. Understanding how the trifluoromethyl group modulates the nucleophilicity and basicity of the amine is a fundamental question that could unlock new applications. The Malcolmson lab's work on using gem-difluoroazadienes to generate α-CF₃ azaallyl–silver intermediates showcases how novel building blocks can lead to unique reactivity and products. duke.edu

Advancements in Catalytic Systems for Enantioselective and Diastereoselective Transformations

While this compound itself is achiral, its synthesis and subsequent reactions can involve the creation of stereocenters. The development of catalytic enantioselective methods for preparing α-trifluoromethyl amines is a major goal in modern organic chemistry. acs.orgnih.gov Future research will likely focus on creating chiral analogs of this compound or using it as a precursor in diastereoselective reactions.

Key strategies that will be adapted and refined include:

Catalytic Enantioselective Reduction of Imines: The reduction of trifluoromethyl-substituted ketimines is a common method for preparing chiral α-trifluoromethyl amines. nih.gov Future work will focus on developing more active and selective catalysts that can operate at lower loadings and tolerate a wider range of substrates, including aliphatic variants. nih.gov

Asymmetric Nucleophilic Additions: The addition of various nucleophiles to trifluoromethyl imines is a powerful tool. nih.gov A significant challenge has been the long reaction times required for some substrates. nih.gov Future research will target the design of new chiral catalysts (e.g., chiral phosphoric acids, organocatalysts, or transition metal complexes) that can accelerate these reactions and improve enantioselectivity.

Biocatalysis: The use of engineered enzymes, as demonstrated by the asymmetric N-H carbene insertion catalyzed by cytochrome c variants, offers a powerful and sustainable route to enantioenriched α-trifluoromethyl amines. rochester.edu Exploring enzymatic methods for the synthesis of chiral tertiary amines or for the resolution of racemic mixtures will be a burgeoning field of research.

Rearrangement Reactions: The synthesis of optically active α-trifluoromethylamines through the rearrangement of β-amino-α-trifluoromethyl alcohols via an aziridinium (B1262131) ion intermediate is a known strategy. sci-hub.ruacs.org Future work will aim to expand the substrate scope and achieve higher levels of stereocontrol in these transformations.

| Catalytic Approach | Potential Catalyst Systems | Research Objective |

| Imine Reduction | Chiral Boron or Aluminum Lewis Acids, Transition Metal Catalysts (Rh, Ir, Ru) | High enantioselectivity for aliphatic substrates, lower catalyst loadings |

| Nucleophilic Addition | Chiral Phosphoric Acids, Phase-Transfer Catalysts, Organocatalysts | Reduced reaction times, broader substrate scope |

| Biocatalysis | Engineered Cytochromes, Transaminases, Hydrolases | High enantiomeric excess (>99% ee), green reaction conditions |

| Asymmetric Rearrangements | Chiral Brønsted or Lewis Acids | Control of regioselectivity and stereoselectivity |

Interdisciplinary Research Avenues with Related Fields of Chemistry

The unique properties imparted by the trifluoromethyl group make this compound and its derivatives attractive candidates for applications in various fields beyond traditional organic synthesis.

In medicinal chemistry , the α-trifluoromethylamino group is increasingly used as a bioisostere for the amide bond in peptidomimetics, enhancing metabolic stability and cell permeability. nih.govrochester.edu Future research will involve synthesizing derivatives of this compound and evaluating them as scaffolds for new therapeutic agents. Its role as a potential histone deacetylase 6 (HDAC6) inhibitor, a class of enzymes implicated in cancer and neurodegenerative diseases, could be one such avenue of exploration. duke.edu

In materials science , fluorinated compounds are known for their unique properties, including thermal stability, hydrophobicity, and low surface energy. Research into incorporating this compound into polymers or as a surface modifier could lead to the development of new materials with tailored properties, such as advanced coatings, lubricants, or specialized membranes.

In agrochemical science , the introduction of trifluoromethyl groups is a common strategy for increasing the efficacy and metabolic stability of pesticides and herbicides. The sterically hindered nature of this compound could lead to novel modes of action or improved selectivity, making its derivatives interesting candidates for screening in this sector.

The continued exploration of this seemingly simple molecule is set to bridge disciplines and drive innovation, underscoring the enduring importance of fundamental chemical research.

Q & A

Q. Yield Optimization :

- Use anhydrous conditions to minimize hydrolysis of intermediates .

- Monitor pH during reactions involving trifluoromethyl groups, as electron-withdrawing effects may slow nucleophilic steps .

- Purify via fractional distillation or column chromatography to isolate the tertiary amine from secondary/byproduct amines .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Directly identifies the trifluoromethyl group (–CF₃) via a characteristic singlet near δ -60 to -70 ppm .

- ¹H NMR : The amine proton (if present) appears as a broad peak at δ 1.0–2.5 ppm, while adjacent methyl/methylene groups show splitting patterns .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~169 for C₆H₁₂F₃N) confirm the molecular weight, while fragmentation patterns distinguish tertiary amines from primary/secondary analogs .

- IR Spectroscopy : N–H stretching (if protonated) at ~3300 cm⁻¹ and C–F vibrations at 1100–1250 cm⁻¹ .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or catalytic reactions?

Methodological Answer:

The –CF₃ group is strongly electron-withdrawing, which:

- Reduces Basicity : The lone pair on the amine nitrogen is less available, decreasing reactivity in protonation or alkylation reactions .

- Stabilizes Transition States : In catalytic hydrogenation, the –CF₃ group may stabilize intermediates via inductive effects, altering reaction pathways .

- Directs Electrophilic Substitution : In aromatic analogs, –CF₃ directs meta-substitution; in aliphatic systems, it may sterically hinder certain reactions .

Q. Experimental Validation :

- Compare reaction rates with non-fluorinated analogs (e.g., 3-methylpentan-3-amine) using kinetic studies .

- Use DFT calculations to map electronic effects on transition states .

Advanced: How can computational chemistry models predict the stability and tautomeric behavior of this compound?

Methodological Answer:

- DFT/Molecular Dynamics : Calculate bond dissociation energies (BDEs) to assess thermal stability. For example, the C–F bond in –CF₃ has a BDE of ~485 kJ/mol, influencing degradation pathways .

- Tautomer Prediction : Use software like Gaussian or ORCA to model proton shifts between amine and imine forms under acidic/basic conditions .

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solubility and aggregation behavior .

Advanced: How should researchers address contradictory data regarding the compound’s air/moisture sensitivity in storage?

Methodological Answer:

Contradictions in storage stability may arise from impurities or varying experimental conditions:

- Controlled Studies : Store samples under argon vs. ambient air and monitor decomposition via TGA or NMR .

- Impurity Analysis : Use HPLC-MS to detect oxidation byproducts (e.g., nitroxides or imines) .

- Literature Cross-Validation : Compare findings with structurally similar compounds (e.g., 3-(trifluoromethyl)phenethylamine, which requires desiccants and inert atmospheres ).

Methodological: What precautions are necessary for handling this compound in air-sensitive reactions?

Protocol:

- Glovebox/Schlenk Techniques : Conduct reactions under nitrogen/argon to prevent oxidation .

- Drying Agents : Pre-dry solvents (e.g., molecular sieves for THF) and reagents .

- Quenching : Neutralize residual amines with dilute HCl before disposal to avoid exothermic reactions .

Safety: What toxicological risks are associated with this compound, and how can exposure be mitigated?

Risk Mitigation:

- Acute Toxicity : Animal studies on similar amines (e.g., phenethylamines) show LD₅₀ values >200 mg/kg (oral); use PPE (gloves, goggles) to prevent contact .

- Ventilation : Maintain fume hoods with airflow ≥0.5 m/s during synthesis .

- Waste Disposal : Neutralize with 10% acetic acid and incinerate via licensed hazardous waste services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.